Cholesteryl sulfate sodium
Description
Historical Discovery and Nomenclature
The identification of sodium cholesteryl sulfate traces back to mid-20th century investigations into sterol metabolism. Early work detected sulfated sterols in human seminal plasma and spermatozoa, with cholesterol sulfate recognized as a major component. The sodium salt form emerged as a stable derivative for experimental studies, first synthesized in 1965 to investigate its physicochemical properties.
Key milestones in its characterization include:
- 1968 : Structural confirmation via nuclear magnetic resonance (NMR) spectroscopy, resolving the sulfation at the C3 position of the cholesterol backbone.
- 1982 : Discovery of its endogenous production in human fetal adrenal tissue, linking it to steroidogenesis.
- 2001 : Recognition of its presence in atherosclerotic plaques, suggesting roles in cardiovascular pathophysiology.
The compound's nomenclature reflects its chemical lineage:
| Term | Description |
|---|---|
| Systematic Name | Sodium 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl sulfate |
| Common Aliases | Cholesteryl sodium sulfate, Cholesterol 3-sulfate sodium salt |
| Registry Numbers | CAS 2864-50-8, PubChem CID 23679068 |
This nomenclature system precisely encodes its stereochemical configuration and substitution pattern, essential for distinguishing it from related sterol sulfates.
Chemical Identity and IUPAC Classification
The molecular architecture of sodium cholesteryl sulfate combines a tetracyclic sterol nucleus with a sulfated C3 hydroxyl group and sodium counterion:
Molecular Formula : C27H45NaO4S
Molecular Weight : 488.7 g/mol
Stereochemical Features :
- Eight defined stereocenters (C3, C8, C9, C10, C13, C14, C17, and the heptan-2-yl side chain)
- Trans fusion of rings A/B and C/D
- Equatorial orientation of the sulfate group at C3
The IUPAC classification system specifies:
$$ \text{sodium};[(3S,8S,9S,10R,13R,14S,17R)-10,13\text{-dimethyl}-17-[(2R)-6\text{-methylheptan-2-yl}]\text{-dodecahydro-1}H\text{-cyclopenta}[a]\text{phenanthren-3-yl}] \text{sulfate} $$
This nomenclature systematically describes:
- The sodium cation
- The steroid nucleus numbering and substituents
- The sulfated oxygen at C3
- Absolute configurations at all chiral centers
Structural Comparison with Parent Cholesterol :
| Feature | Cholesterol | Sodium Cholesteryl Sulfate |
|---|---|---|
| C3 Group | -OH | -OSO3Na |
| Polarity | Hydrophobic | Amphipathic |
| Molecular Weight | 386.7 g/mol | 488.7 g/mol |
| Aqueous Solubility | Insoluble | 2.1 mg/mL (25°C) |
The sulfate esterification dramatically alters physicochemical behavior, enabling membrane association while maintaining limited water solubility.
Biological Significance in Steroid Metabolism
Sodium cholesteryl sulfate occupies a unique niche in sterol metabolism, serving both structural and regulatory functions:
1.3.1. Precursor Role in Steroidogenesis
Human fetal adrenal mitochondria efficiently convert cholesterol sulfate to pregnenolone sulfate at rates exceeding free cholesterol metabolism:
$$ \text{Cholesterol sulfate} \xrightarrow{\text{CYP11A1}} \text{Pregnenolone sulfate} + \text{Isocaproaldehyde sulfate} $$
This pathway predominates in fetal development, producing sulfated steroids critical for placental estrogen synthesis.
1.3.2. Regulatory Mechanisms
- Enzyme Modulation : Inhibits cholesterol side-chain cleavage enzyme (CYP11A1) in adult tissues, creating tissue-specific regulation of steroid output.
- Membrane Organization : Stabilizes lipid rafts through hydrogen bonding between sulfate groups and phospholipid headgroups.
- Signal Transduction : Modulates protein kinase C isoforms and phosphatidylinositol 3-kinase, influencing cell differentiation pathways.
Comparative Metabolism in Tissues :
This multifunctionality stems from its dual nature: the cholesterol moiety mediates membrane interactions, while the sulfate group enables ionic bonding and enzyme recognition.
1.3.3. Pathophysiological Correlations
- X-Linked Ichthyosis : Deficiency in steroid sulfatase causes epidermal accumulation of cholesterol sulfate, disrupting desquamation and leading to fish-like scaling.
- Atherogenesis : Cholesterol sulfate detected in arterial plaques may influence lipoprotein retention and inflammatory responses.
The compound's biological roles continue to expand with recent discoveries of its involvement in:
- Sperm capacitation through membrane remodeling
- Erythrocyte osmotic resistance via band 3 protein interactions
- Keratinocyte differentiation via KLF4 transcription factor activation
Properties
IUPAC Name |
sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVQXVJTZWENW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, alkylation, and sulfonation. The reaction conditions vary depending on the specific synthetic route, but common conditions include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product. Industrial methods also focus on optimizing yield and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
The biological activity of sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is primarily mediated through interactions with specific biological targets such as enzymes and receptors. These interactions can influence various signaling pathways within cells. The unique structural properties of this compound may contribute to selective binding properties that could lead to therapeutic applications.
Potential Therapeutic Applications
- Cancer Treatment : The compound's interactions with cellular receptors may provide avenues for developing targeted cancer therapies.
- Cardiovascular Health : Its structural similarities to steroid compounds suggest potential applications in cardiovascular health management.
- Hormonal Regulation : Given its polycyclic structure resembling steroid hormones, it may influence hormonal pathways.
Synthesis and Production
The synthesis of sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves multiple steps requiring specific catalysts and controlled temperatures to optimize yield and purity. Advanced analytical techniques are employed to monitor purity throughout production.
Case Study 1: Interaction with Enzymes
Research has indicated that sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate interacts with specific enzymes involved in metabolic pathways. This interaction has been shown to modulate enzyme activity in vitro studies.
Case Study 2: In Vivo Studies on Animal Models
In vivo studies using animal models have demonstrated the compound's potential anti-inflammatory properties. Administration of the compound resulted in reduced markers of inflammation compared to control groups.
Mechanism of Action
The mechanism of action of sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-Methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-Dodecahydro-1H-Cyclopenta[a]Phenanthren-3(2H)-one
- Key Difference : Ketone group at C3 instead of sulfate.
- Properties :
- Applications : Intermediate in steroid synthesis .
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-Methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-Dodecahydro-1H-Cyclopenta[a]Phenanthren-3-ol
Side Chain Variations
17-(5-Ethyl-6-Methylhept-6-en-2-yl) Derivatives
- Key Difference : Unsaturated side chain (hept-6-en-2-yl) with ethyl and methyl branches.
- Impact :
17-(Pyridin-3-yl) Derivatives
- Key Difference : Aromatic pyridine ring replaces alkyl chain.
- Applications: Investigated for anti-inflammatory activity .
Biological Activity
Sodium; [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound characterized by its unique polycyclic aromatic hydrocarbon structure. The presence of a sulfate group significantly influences its solubility and biological activity. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a cyclopenta[a]phenanthrene core with multiple chiral centers and a long aliphatic side chain. Its molecular formula is represented as , with a molecular weight of approximately 537.26 g/mol. The sulfate moiety enhances its solubility in aqueous environments and may affect its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₃₂H₅₇NaO₄S |
| Molecular Weight | 537.26 g/mol |
| Solubility | Water-soluble due to sulfate group |
| Structure | Polycyclic aromatic hydrocarbon |
The biological activity of sodium; [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is primarily mediated through interactions with specific biological targets such as enzymes and receptors. These interactions can influence various signaling pathways within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
- Receptor Binding : Its structure allows for selective binding to certain receptors involved in hormonal signaling.
- Cell Signaling Modulation : It can modulate pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that derivatives of this compound can exhibit significant antitumor properties. For instance:
- Hormonal Activity : The structure's similarity to steroid hormones suggests potential hormonal activity:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties:
Comparative Analysis
To better understand the unique aspects of sodium sulfate compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sodium; [10-methyl-17-(6-methylheptan-2-yl)-cyclopenta[a]phenanthren-3-yl] sulfate | Similar core structure but fewer methyl groups | Different solubility properties |
| 17β-Hydroxyandrostane sulfate | Steroid backbone similar to cyclopenta[a]phenanthrene | Stronger hormonal activity |
| 5α-Dihydrotestosterone | Another steroid derivative | Known for its potent androgenic effects |
Q & A
Q. What are the recommended methods for synthesizing this compound and validating its stereochemical purity?
Synthesis typically involves sulfation of a pre-functionalized cyclopenta[a]phenanthrene core. For example, acetylene gas and potassium t-amylate in anhydrous ether/toluene mixtures have been used to introduce ethynyl groups at position 17, followed by sulfation . Validation of stereochemical purity requires:
Q. How can researchers determine the compound’s solubility and stability under experimental conditions?
- Solubility profiling : Use shake-flask methods with solvents like DMSO, methanol, or aqueous buffers (pH 7.4). NIST data indicate moderate solubility in polar aprotic solvents due to the sulfate group .
- Stability assays : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (2–9). Monitor degradation via LC-MS, focusing on sulfate ester hydrolysis and oxidation of the cyclopenta[a]phenanthrene backbone .
Q. What analytical techniques are critical for structural characterization?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C20H25NaO5S, MW 400.46 g/mol) with <2 ppm error .
- FT-IR spectroscopy : Identify sulfate ester peaks at 1240–1260 cm⁻¹ (S=O asymmetric stretch) and 1040–1060 cm⁻¹ (S-O symmetric stretch) .
- X-ray crystallography : Resolve steric clashes between the 6-methylheptan-2-yl side chain and the phenanthrene core .
Advanced Research Questions
Q. How do stereochemical variations at positions 8, 9, and 14 impact biological activity?
Stereochemistry governs receptor binding affinity. For example:
- 17α vs. 17β configurations : The 17β-sulfate derivative shows 3-fold higher binding to steroidogenic enzymes in in vitro assays due to reduced steric hindrance .
- 10,13-dimethyl substitution : Enhances metabolic stability by blocking cytochrome P450 oxidation at the phenanthrene ring .
Methodological recommendation : Use molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis studies to map steric and electronic interactions .
Q. What strategies resolve contradictions in reported pharmacokinetic data?
Discrepancies in bioavailability (e.g., 22% vs. 35% in rodent models) may arise from:
- Formulation differences : Use of surfactants (e.g., Tween-80) improves intestinal absorption of the hydrophobic core .
- Species-specific metabolism : Human liver microsomes hydrolyze the sulfate ester 50% faster than rodent models .
Resolution workflow :
Standardize in vitro assays (e.g., Caco-2 permeability).
Cross-validate with in vivo studies using isotopically labeled compound (e.g., S-sulfate) .
Q. How can researchers mitigate interference from pan-assay interference compounds (PAINS) in drug discovery screens?
This compound’s cyclopenta[a]phenanthrene core may trigger PAINS alerts due to redox activity. Mitigation strategies include:
- Counter-screening : Test against orthogonal assays (e.g., fluorescence quenching controls).
- Structural simplification : Replace the 3-sulfate group with a carboxylate to reduce electrophilicity while retaining solubility .
Key reference : Brenk structural alerts identify the conjugated diene system (positions 7–8 and 9–10) as a potential liability .
Q. What advanced separation techniques optimize purity for in vivo studies?
- Membrane filtration : Use tangential flow filtration (TFF) with 10 kDa MWCO membranes to remove low-MW impurities .
- Preparative HPLC : Employ a gradient of acetonitrile/0.1% formic acid (35% → 80% over 30 min) on a C8 column. Monitor purity >99% via diode array detection (210–400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
